2-Chloromethyl-5-methyl-4-phenylthiazole

Description

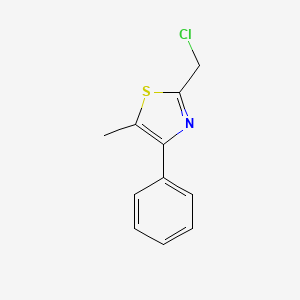

2-Chloromethyl-5-methyl-4-phenylthiazole (molecular formula: C₁₀H₈ClNS) is a heterocyclic compound featuring a thiazole core substituted with a phenyl group at position 4, a methyl group at position 5, and a chloromethyl group at position 2. Its structural attributes, including the electron-withdrawing chlorine and hydrophobic phenyl/methyl groups, make it a versatile intermediate in medicinal chemistry and agrochemical synthesis . The compound’s SMILES notation is CC1=C(N=C(S1)Cl)C2=CC=CC=C2, and its InChIKey is VSKVTXRYYVUURK-UHFFFAOYSA-N, reflecting its unique stereoelectronic profile .

Propriétés

Numéro CAS |

162705-59-1 |

|---|---|

Formule moléculaire |

C11H10ClNS |

Poids moléculaire |

223.72 g/mol |

Nom IUPAC |

2-(chloromethyl)-5-methyl-4-phenyl-1,3-thiazole |

InChI |

InChI=1S/C11H10ClNS/c1-8-11(13-10(7-12)14-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |

Clé InChI |

PPCQUJNNGIOFGE-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(N=C(S1)CCl)C2=CC=CC=C2 |

Origine du produit |

United States |

Applications De Recherche Scientifique

Anticancer Applications

Recent studies have highlighted the potential of thiazole derivatives, including 2-Chloromethyl-5-methyl-4-phenylthiazole, in cancer treatment. For instance, research has demonstrated that certain thiazole compounds exhibit antiproliferative activity against various human cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and HT29 (colorectal cancer) cells. In particular, a derivative of this compound showed an IC50 value of 2.01 µM against HT29 cells, indicating potent growth inhibition .

Case Study: Synthesis and Activity Evaluation

A study synthesized several derivatives based on the thiazole scaffold and evaluated their anticancer properties. The results indicated that modifications at specific positions on the thiazole ring significantly influenced their biological activity. This underscores the importance of structural optimization in enhancing therapeutic efficacy .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Thiazole derivatives are known to inhibit pro-inflammatory cytokines and have been linked to the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. The mechanism involves blocking intracellular signaling pathways that lead to inflammation, thus providing a dual approach to managing these conditions .

Research Findings

In a patent describing various thiazole compounds, it was noted that these compounds could inhibit specific kinases involved in the inflammatory response, leading to decreased levels of cytokines like IL-1 and TNF-alpha, which are critical in inflammatory processes .

Antiviral Activity

Thiazole derivatives have shown promise as antiviral agents. A study reported that certain thiazolides exhibited significant inhibitory effects on hepatitis B virus replication, suggesting potential applications in antiviral therapies . While this compound was not directly tested in this context, its structural similarities to other thiazolide compounds suggest it may possess similar properties.

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and LC-MS (Liquid Chromatography-Mass Spectrometry) are commonly employed to confirm the structure and assess the quality of synthesized compounds .

Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Anticancer | Inhibition of tumor cell proliferation | Significant activity against A549, HeLa, HT29 cells |

| Anti-inflammatory | Treatment of autoimmune diseases | Inhibition of pro-inflammatory cytokines |

| Antiviral | Potential use against hepatitis B virus | Effective thiazolides reported in literature |

Comparaison Avec Des Composés Similaires

Structural and Electronic Analysis

- Chloromethyl Group Reactivity : The chloromethyl group at position 2 in the target compound enables nucleophilic substitution, making it a precursor for prodrugs or covalent inhibitors. Analogous derivatives with trifluoromethyl (CF₃) or chloro (Cl) substituents on the phenyl ring (e.g., ) exhibit increased electron-withdrawing effects, which may stabilize transition states in reactions .

- Substituent Effects: Trifluoromethyl (CF₃): Compounds like 5-(chloromethyl)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole (C₁₂H₉ClF₃NS) show enhanced metabolic stability due to CF₃’s resistance to enzymatic degradation.

Physicochemical Properties

- Lipophilicity: The methyl group at position 5 increases lipophilicity, favoring membrane permeability.

- Thermodynamic Stability : Fluorinated analogs (e.g., ) display greater thermal and oxidative stability due to the strong C-F bond, making them suitable for long-term storage .

Key Research Findings

Synthetic Utility: The chloromethyl group in the target compound serves as a reactive handle for further functionalization, as demonstrated in the synthesis of thiadiazole derivatives via reactions with hydrazonoyl chlorides .

Structure-Activity Relationships (SAR) :

Méthodes De Préparation

Reaction Mechanism and Conditions

Thiourea derivatives react with α-chloroketones under acidic or basic conditions to form thiazole intermediates. For example, 4-phenyl-5-methylthiazol-2-amine is treated with sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C, yielding 2-chloro-5-methyl-4-phenylthiazole via electrophilic substitution. The reaction typically achieves 65–75% yields under controlled conditions, with purification via column chromatography.

Key Parameters:

-

Temperature : 0–25°C

-

Solvent : Dichloromethane or ethyl acetate

-

Chlorinating Agent : Sulfuryl chloride (1.2–1.5 equivalents)

-

Reaction Time : 12–24 hours

Direct Chlorination of Thiazole Precursors

Direct chlorination of preformed thiazole derivatives offers a streamlined route to 2-chloro-5-methyl-4-phenylthiazole. This method is particularly effective for introducing chlorine at the 2-position of the thiazole ring.

Sulfuryl Chloride-Mediated Chlorination

In a patented process, 2-mercapto-5-methyl-4-phenylthiazole is treated with sulfuryl chloride (SO₂Cl₂) at 0°C, followed by isolation and subsequent chlorination with N-chlorosuccinimide (NCS). This two-step protocol achieves an overall yield of 82%, with high regioselectivity for the 2-position.

Reaction Scheme :

N-Chlorosuccinimide (NCS) in Polar Solvents

NCS in acetonitrile or dimethylformamide (DMF) facilitates chlorination at elevated temperatures (50–80°C). This method avoids harsh acidic conditions, making it suitable for acid-sensitive substrates. Yields range from 70–85% with a reaction time of 4–6 hours.

Nucleophilic Substitution Approaches

Nucleophilic displacement of leaving groups (e.g., bromine, iodine) at the 2-position of the thiazole ring provides an alternative pathway.

Halogen Exchange Reactions

2-Bromo-5-methyl-4-phenylthiazole undergoes halogen exchange with lithium chloride (LiCl) in tetrahydrofuran (THF) at reflux. This method achieves 60–68% yields but requires anhydrous conditions and extended reaction times (18–24 hours).

Microwave-Assisted Synthesis

Microwave irradiation accelerates nucleophilic substitution, reducing reaction times to 30–45 minutes. For instance, 2-iodo-5-methyl-4-phenylthiazole reacts with KCl in DMF under microwave conditions (150°C, 300 W), yielding 78% product.

Comparative Analysis of Preparation Methods

The table below summarizes the efficiency, scalability, and practicality of each method:

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Hantzsch Synthesis | 65–75 | 12–24 hours | High purity, minimal byproducts | Requires thiourea precursors |

| Sulfuryl Chloride | 82 | 2–6 hours | Scalable, high regioselectivity | Corrosive reagents, low-temperature control |

| N-Chlorosuccinimide | 70–85 | 4–6 hours | Mild conditions, versatile | Cost-intensive reagents |

| Halogen Exchange | 60–68 | 18–24 hours | Simple setup | Anhydrous conditions required |

| Microwave-Assisted | 78 | 30–45 minutes | Rapid, energy-efficient | Specialized equipment needed |

Optimization Strategies and Challenges

Solvent Selection

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates in NCS-mediated chlorination, while dichloromethane improves solubility for sulfuryl chloride reactions.

Temperature Control

Exothermic chlorination reactions require precise temperature modulation to prevent decomposition. Jacketed reactors or ice baths are critical for maintaining 0–5°C during sulfuryl chloride additions.

Purification Techniques

Column chromatography (silica gel, hexane/ethyl acetate eluent) remains the standard for isolating 2-chloro-5-methyl-4-phenylthiazole, though recrystallization from ethanol/water mixtures offers a greener alternative.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Sulfuryl chloride-mediated routes are favored in industry due to reagent availability and high throughput, despite requiring corrosion-resistant equipment. Continuous-flow reactors have been explored to mitigate exotherm risks and improve reproducibility.

Emerging Methodologies

Q & A

Basic: What are the standard synthetic routes for preparing 2-Chloromethyl-5-methyl-4-phenylthiazole?

Methodological Answer:

The compound can be synthesized via cyclization reactions using substituted thiosemicarbazides or hydrazine derivatives. For example, a base-catalyzed approach in PEG-400 solvent has been reported for analogous thiazole derivatives, where chalcones react with hydrazino-thiazole intermediates . Alternatively, chloroacetyl chloride can be used to functionalize amino-thiazole precursors in dioxane with triethylamine as a base, followed by recrystallization (ethanol-DMF) for purification . Key steps include controlling reaction temperature (20–25°C) and stoichiometric ratios to minimize side products.

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Identifies functional groups (e.g., C-Cl stretch near 750 cm⁻¹ and thiazole ring vibrations at 1600–1500 cm⁻¹).

- NMR (¹H/¹³C) : Confirms substituent positions (e.g., methyl groups at δ ~2.3 ppm in ¹H NMR; phenyl carbons at δ 125–140 ppm in ¹³C NMR).

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 238.0 for C₁₁H₁₀ClNS) .

- X-ray Crystallography (if crystalline): Resolves 3D geometry, as demonstrated for structurally similar thiazole-imidazothiadiazole derivatives .

Advanced: How can computational methods (e.g., molecular docking) guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

In silico studies, such as molecular docking with AutoDock Vina or Schrödinger Suite, predict binding affinities to target proteins. For example, derivatives of 4-(4-chlorophenyl)thiazole showed strong interactions with enzyme active sites (e.g., acetylcholinesterase) in docking simulations. Optimize substituents (e.g., chloro, methyl) to improve hydrophobic interactions or hydrogen bonding, guided by binding pose analysis (e.g., π-π stacking with phenyl groups) . Validate predictions with in vitro assays (e.g., IC₅₀ measurements).

Advanced: How do solvent polarity and reaction conditions influence thiazole ring formation?

Methodological Answer:

Solvents like PEG-400 enhance reaction efficiency for thiazole cyclization due to their high polarity and ability to stabilize intermediates. For example, PEG-400 promotes nucleophilic substitution at the chloromethyl group while minimizing side reactions. In contrast, non-polar solvents (e.g., toluene) may require higher temperatures (80–100°C) but risk decomposition. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimize solvent choice based on intermediate stability .

Basic: What are the key structural features affecting the compound’s stability?

Methodological Answer:

- Chloromethyl Group : Prone to hydrolysis under acidic/basic conditions. Store in anhydrous environments (e.g., desiccator with silica gel).

- Thiazole Ring : Aromatic stabilization enhances thermal stability (decomposition >200°C).

- Phenyl Substituent : Electron-withdrawing groups (e.g., Cl) increase ring electron deficiency, potentially altering reactivity .

Advanced: How to resolve contradictions between experimental and computational data (e.g., tautomerism)?

Methodological Answer:

For tautomeric equilibria (e.g., thione-thiol forms), combine experimental (¹H NMR, IR) and computational (DFT calculations at B3LYP/6-31G* level) data. For example, thione dominance in solid state (via X-ray) vs. thiol in solution (via NMR) can be reconciled by solvent effects in simulations. Use PCM models to account for solvation .

Advanced: What strategies mitigate byproduct formation during functionalization of the chloromethyl group?

Methodological Answer:

- Controlled Nucleophilic Substitution : Use bulky bases (e.g., DBU) to reduce elimination byproducts.

- Low-Temperature Reactions : Maintain 0–5°C during chloroacetyl chloride addition to prevent polymerization.

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) isolates the desired product from di- or tri-substituted impurities .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Toxicity : Wear nitrile gloves and goggles due to potential skin/eye irritation (analogous to chloromethyl-thiazoles).

- Ventilation : Use fume hoods to avoid inhaling vapors during synthesis.

- Storage : Keep in amber vials at 2–8°C to prevent light-/moisture-induced degradation .

Advanced: How to evaluate biological activity mechanisms of this compound and its derivatives?

Methodological Answer:

- Enzyme Inhibition Assays : Measure IC₅₀ against targets (e.g., kinases) using fluorescence-based protocols.

- Cytotoxicity Screening : Use MTT assay on cancer cell lines (e.g., MCF-7), comparing EC₅₀ values with structural analogs.

- SAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl) with activity trends .

Advanced: What analytical challenges arise in quantifying trace impurities, and how are they addressed?

Methodological Answer:

- HPLC-MS : Use C18 columns (ACN/water + 0.1% formic acid) to separate chlorinated byproducts. Optimize gradient elution (5–95% ACN over 20 min).

- LOQ/LOD : Achieve sub-ppm detection via ESI-MS in negative ion mode.

- Validation : Follow ICH guidelines for linearity (R² >0.99), precision (%RSD <5%), and recovery (90–110%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.